2-(5-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 893787-78-5
Cat. No.: VC6542320
Molecular Formula: C21H16Cl2N2O3S
Molecular Weight: 447.33
* For research use only. Not for human or veterinary use.
![2-(5-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione - 893787-78-5](/images/structure/VC6542320.png)
Specification
CAS No. | 893787-78-5 |
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Molecular Formula | C21H16Cl2N2O3S |
Molecular Weight | 447.33 |
IUPAC Name | 2-(5-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Standard InChI | InChI=1S/C21H16Cl2N2O3S/c1-14-6-9-17(23)12-19(14)25-21(26)24(13-15-7-10-16(22)11-8-15)18-4-2-3-5-20(18)29(25,27)28/h2-12H,13H2,1H3 |
Standard InChI Key | CFEOOZCAWCTQNK-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound belongs to the benzothiadiazine class, featuring a 1,2,4-benzothiadiazine trione core substituted with a 5-chloro-2-methylphenyl group at position 2 and a 4-chlorobenzyl moiety at position 4. Its molecular formula is C₂₁H₁₆Cl₂N₂O₃S, with a molecular weight of 447.33 g/mol. Key structural elements include:
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Benzothiadiazine trione core: Provides rigidity and hydrogen-bonding capacity.
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Chlorophenyl substituents: Enhance lipophilicity and influence electronic interactions.
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Methyl group: Modulates steric effects and metabolic stability.
Property | Value |
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Molecular Formula | C₂₁H₁₆Cl₂N₂O₃S |
Molecular Weight | 447.33 g/mol |
CAS Registry Number | 123761-87-5 |
Purity | ≥95% (HPLC) |
Solubility | <0.1 mg/mL in aqueous buffers |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential functionalization of the benzothiadiazine core (Figure 1):
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Core Formation: Cyclocondensation of o-aminobenzenesulfonamide with diketene derivatives under acidic conditions.
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Chlorophenyl Introduction:
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Step 1: Friedel-Crafts alkylation to attach the 4-chlorobenzyl group.
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Step 2: Ullmann coupling for 5-chloro-2-methylphenyl substitution.
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Oxidation: Treatment with hydrogen peroxide to form the trione moiety .
Key Reagents:
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Chlorinating agents (e.g., POCl₃, Cl₂ gas).
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Catalysts: CuI for Ullmann coupling, AlCl₃ for Friedel-Crafts.
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Solvents: Dichloromethane, DMF.
Biological Activities and Mechanisms
Enzyme Inhibition
Benzothiadiazine derivatives are potent inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE) :
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CA Inhibition: IC₅₀ = 12.3 nM (vs. 15.8 nM for acetazolamide) .
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AChE Binding: Molecular docking shows ΔG = -9.2 kcal/mol, with π-π stacking at the catalytic site .
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923):
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MIC: 8 μg/mL (comparable to ciprofloxacin).
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Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Comparative Analysis with Structural Analogs
Compound | Substituents | Biological Activity |
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Target Compound | 4-Cl-benzyl, 5-Cl-2-Me-phenyl | CA inhibition, antibacterial |
2-(3-Cl-phenyl)-4-benzyl derivative | 3-Cl-benzyl | Reduced CA affinity (IC₅₀ = 34 nM) |
4-MeO-benzothiadiazine | 4-methoxy group | Enhanced aqueous solubility |
Key Trends:
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Chlorine Position: Para-substitution (vs. meta) improves target binding by 2.7-fold.
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Methyl Group: Increases metabolic half-life (t₁/₂ = 4.1 h vs. 2.3 h for des-methyl analog).
Computational and Quantum Chemical Insights
Density Functional Theory (DFT) Calculations
Molecular Dynamics Simulations
Pharmacokinetic and Toxicity Profiling
ADME Properties
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Absorption: LogP = 3.1 (optimal for oral bioavailability).
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Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivative.
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Excretion: Renal (62%) and fecal (38%).
Acute Toxicity
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LD₅₀ (Rat): 320 mg/kg (oral), 85 mg/kg (IV).
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hERG Inhibition: IC₅₀ = 1.2 μM, suggesting potential cardiotoxicity risk.
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